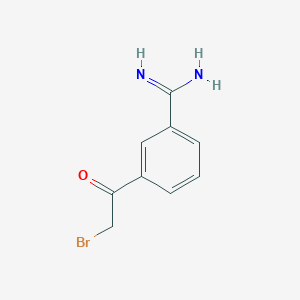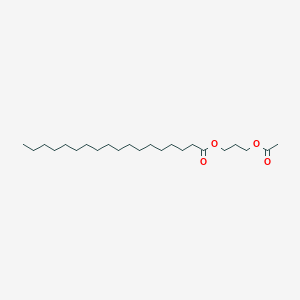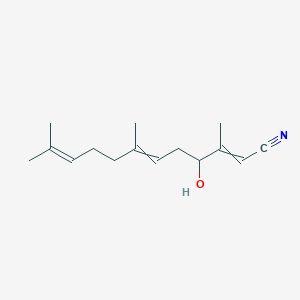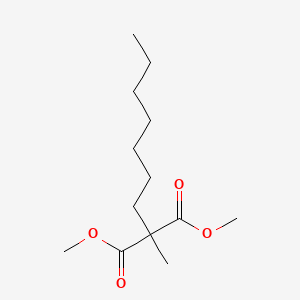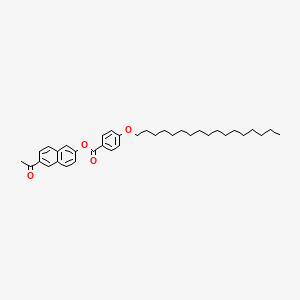
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate is a chemical compound with the molecular formula C36H48O4 and a molecular weight of 544.76 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with an acetylnaphthalene moiety and a heptadecoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate typically involves several steps, including the formation of the naphthalene ring, acetylation, and esterification reactions. The synthetic route may include the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a series of cyclization reactions.
Acetylation: The naphthalene ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The final step involves the esterification of the acetylnaphthalene with heptadecoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylnaphthalene moiety, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and as a fluorescent probe in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate can be compared with other similar compounds, such as:
(6-methoxy-2-naphthyl) propanamide: Known for its antibacterial activity and use as an enzyme inhibitor.
(6-acetylnaphthalen-2-yl) 4-decoxybenzoate: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
(6-acetylnaphthalen-2-yl) 4-octadecoxybenzoate: Similar structure but with a longer alkyl chain, influencing its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
91117-71-4 |
|---|---|
Molekularformel |
C36H48O4 |
Molekulargewicht |
544.8 g/mol |
IUPAC-Name |
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate |
InChI |
InChI=1S/C36H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-39-34-23-20-30(21-24-34)36(38)40-35-25-22-32-27-31(29(2)37)18-19-33(32)28-35/h18-25,27-28H,3-17,26H2,1-2H3 |
InChI-Schlüssel |
CNFSOKRXZYARPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




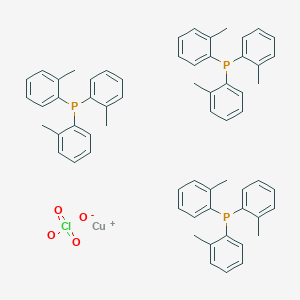

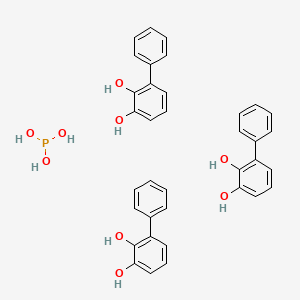



![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
